molecular formula C25H30N2O4 B1199333 4,4'-Methylenebis(N,N-diglycidylaniline) CAS No. 28768-32-3

4,4'-Methylenebis(N,N-diglycidylaniline)

Cat. No. B1199333
CAS RN: 28768-32-3
M. Wt: 422.5 g/mol
InChI Key: FAUAZXVRLVIARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of MBDA involves the reaction of diglycidylaniline (DGA) with various amines, leading to the formation of cyclic products through intramolecular reactions. Notably, the reaction with N-methylaniline (NMA) has been investigated, highlighting the formation of an eight-membered ring as the main cyclic product (Matějka et al., 1986). This cyclization is a crucial step in the synthesis of MBDA, affecting its subsequent reactivity and properties in epoxy resin formulations.

Molecular Structure Analysis

The molecular structure of MBDA and its derivatives, such as 4,4'-methylenebis(N-salicylidene-2,6-diisopropylaniline), has been elucidated using various analytical techniques, including NMR, IR, DSC, and X-ray crystallography. These studies reveal polymorphic crystals with different space groups, indicating variations in molecular shape and cavity within each crystal, which in turn affects their photochromic behavior and thermal stability (Taneda et al., 2004).

Chemical Reactions and Properties

MBDA's reactivity, particularly in the context of epoxy resin curing, has been a subject of extensive study. Investigations into its reactions with aniline and substituted anilines have shown dominant intramolecular cyclization reactions, leading to the formation of significant amounts of cis and trans isomers of the eight-membered 3,7-dihydroxy-perhydro-1,5-diazocine ring (Johncock et al., 1991). These cyclization reactions are crucial for understanding the cross-linking behavior of MBDA in epoxy systems.

Physical Properties Analysis

The physical properties of MBDA, including its molecular mobility in the glassy state and glass transformation region, have been characterized using Thermally Stimulated Depolarization Current (TSDC) measurements. These studies provide insight into the slow molecular mobility of MBDA and the discrepancies reported in the steepness index or fragility, highlighting the complexity of its physical behavior (Diogo & Ramos, 2006).

Chemical Properties Analysis

The chemical properties of MBDA, particularly its reactivity in the formation of epoxy networks, have been explored through the study of its curing kinetics with various amines. The activation energy and frequency factor of these reactions provide valuable information on the efficiency and behavior of MBDA in curing processes, influencing the mechanical and thermal properties of the resultant polymers (Janeczek et al., 2009).

Scientific Research Applications

  • Cyclization Reactions : It participates in cyclization reactions with amines, forming cyclic products like an eight-membered ring as a main product. This process is significant in polymer chemistry (Matějka et al., 1986).

  • Molecular Mobility Studies : The slow molecular mobility in its glassy state and glass transformation region has been characterized, contributing to our understanding of material properties at different temperatures (Diogo & Ramos, 2006).

  • Dielectric Measurements : Its dielectric properties have been studied, particularly focusing on the decoupling between DC-conductivity and structural relaxation time. Such research is essential in electronics and materials science (Psurek et al., 2004).

  • Thermal Oxidation : Research has been conducted on its thermal oxidation, which is crucial in understanding its stability and degradation under thermal stress (Delozanne et al., 2019).

  • Inorganic-Organic Hybrid Material Coatings : It's used in creating inorganic-organic hybrid material coatings, demonstrating its utility in surface engineering and material composites (Hering et al., 2019).

  • Configurational Structure in Curing Processes : Studies have examined its role in curing processes of epoxy resins, focusing on the configurational structure and reactivity of its stereoisomers (Doskočilová et al., 1985).

  • DNA Adduct Formation : Research on 4,4'-Methylenebis(2-chloroaniline), a related compound, has explored its interaction with DNA, which is relevant in understanding its toxicological and carcinogenic properties (Segerbäck & Kadlubar, 1992).

  • Curing with Novel Agents : Its curing behavior with novel agents, like liquid crystalline dicarboxylic acid, has been studied, indicating its adaptability in creating materials with specific properties (Sinh et al., 2014).

  • Epoxy Network Structures : Investigations into epoxy network structures from its reactions with amines have been conducted, which is crucial for the development of advanced polymers (Johncock et al., 1991).

  • Molecular Mobility Revisitation : Additional studies have revisited its molecular mobility, providing new insights into secondary relaxation processes (Viciosa et al., 2009).

Mechanism of Action

Target of Action

4,4’-Methylenebis(N,N-diglycidylaniline), also known as 4,4’-Methylenebis(N,N-bis(oxiran-2-ylmethyl)aniline), is a bifunctional monomer possessing two epoxy groups (glycidyl groups) and two amine groups . It primarily targets the polymerization process of thermosetting polymers, particularly epoxy resins .

Mode of Action

The compound interacts with its targets through its epoxy and amine groups. The epoxy groups can react with various functional groups, leading to cross-linking and curing of the resin. The amine groups can act as hardeners, accelerating the curing process .

Biochemical Pathways

The compound affects the polymerization pathway of epoxy resins. The cross-linking and curing processes lead to the formation of a three-dimensional network structure in the resin. This structure imparts high strength, chemical resistance, and thermal stability to the resulting polymer .

Pharmacokinetics

While the pharmacokinetics of this compound are not well-studied due to its primary use in industrial applications, it’s known that the compound has a high molecular weight (422.52 g/mol) and is a viscous liquid at room temperature . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) if it were to enter a biological system.

Result of Action

The action of 4,4’-Methylenebis(N,N-diglycidylaniline) results in the formation of high-performance epoxy resins. These resins have desirable properties such as high strength, chemical resistance, and thermal stability, making them suitable for a wide range of applications such as adhesives, coatings, composites, and electronic encapsulation .

Action Environment

Environmental factors such as temperature and humidity can influence the action of 4,4’-Methylenebis(N,N-diglycidylaniline). For instance, higher temperatures can accelerate the curing process, while humidity can affect the quality of the resulting polymer. Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Safety and Hazards

4,4’-Methylenebis(N,N-diglycidylaniline) may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

4-[[4-[bis(oxiran-2-ylmethyl)amino]phenyl]methyl]-N,N-bis(oxiran-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-5-20(26(10-22-14-28-22)11-23-15-29-23)6-2-18(1)9-19-3-7-21(8-4-19)27(12-24-16-30-24)13-25-17-31-25/h1-8,22-25H,9-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUAZXVRLVIARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)CC4=CC=C(C=C4)N(CC5CO5)CC6CO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31305-94-9
Record name 2-Oxiranemethanamine, N,N′-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31305-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0042248
Record name 4,4'-Methylenebis(N,N-diglycidylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Oxiranemethanamine, N,N'-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

28768-32-3
Record name Tetraglycidyl 4,4′-diaminodiphenylmethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28768-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraglycidyl-4,4'-methylene dianiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028768323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxiranemethanamine, N,N'-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Methylenebis(N,N-diglycidylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-methylenebis[N,N-bis(2,3-epoxypropyl)aniline]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAGLYCIDYL METHYLENEDIANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8ZB2RX2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Methylenebis(N,N-diglycidylaniline)
Reactant of Route 2
4,4'-Methylenebis(N,N-diglycidylaniline)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4,4'-Methylenebis(N,N-diglycidylaniline)
Reactant of Route 4
4,4'-Methylenebis(N,N-diglycidylaniline)
Reactant of Route 5
4,4'-Methylenebis(N,N-diglycidylaniline)
Reactant of Route 6
4,4'-Methylenebis(N,N-diglycidylaniline)

Q & A

Q1: What are the key thermal properties of TGDDM-cured epoxy resins?

A1: TGDDM, when cured with suitable curing agents like dicarboxylic acids, demonstrates excellent thermal stability. This is evident in its high initial degradation temperature (Tid), ranging from 327-338°C []. Additionally, TGDDM-cured epoxies exhibit high char yields, signifying their resistance to thermal decomposition. For instance, DACA/TGDDM samples demonstrated a char yield of 66.9% [].

Q2: How does pressure affect the molecular dynamics of liquids containing TGDDM?

A2: Research suggests that applying pressure to molecular glass-forming liquids containing TGDDM, such as 4,4'-methylenebis(N,N-diglycidylaniline) itself, can influence their dynamics [, ]. The Bond Strength–Coordination Number Fluctuation (BSCNF) model proposes that pressure increases the mean total bond strength and fluctuations of structural units, ultimately suppressing intermolecular cooperativity within the liquid [, ].

Q3: Can TGDDM be used to enhance the mechanical properties of carbon nanotube threads?

A3: Yes, TGDDM plays a crucial role in enhancing the mechanical strength of carbon nanotube threads through a cross-linking process []. The epoxy groups of TGDDM react with amine groups on the surface of ethylenediamine plasma-functionalized carbon nanotubes, forming covalent bonds. This cross-linking significantly improves load transfer between individual nanotubes, leading to a remarkable sixfold increase in tensile strength compared to non-cross-linked threads [].

Q4: What is the impact of graphene functionalization on the long-term behavior of TGDDM-based composites?

A4: Studies using Dynamic Mechanical Analysis (DMA) show that incorporating functionalized graphene, such as graphene oxide (GO) and reduced graphene oxide (RGO) functionalized with phenyl glycidol chlorophosphate (PGC), into TGDDM-based composites can significantly enhance their long-term performance []. The presence of these functionalized graphene fillers delays the onset of relaxation phenomena, suggesting improved durability and a higher working temperature range for the nanocomposites compared to the neat epoxy network [].

Q5: How does TGDDM contribute to the synthesis of star-like polymers?

A5: TGDDM functions as an initiator in the living radical polymerization of styrene using the (n-BuCp)2TiCl2/Sn/I4 catalyst system []. The reaction utilizes Sn as a reducing agent and TGDDM as the initiator, resulting in the formation of star-like hydroxyl-functionalized atactic polystyrene []. The polymerization exhibits characteristics of living radical polymerization, such as a linear dependence of Mn on monomer conversion and narrow polydispersity [].

Q6: What analytical techniques are commonly employed to study TGDDM and its derivatives?

A6: Several analytical techniques are crucial for characterizing TGDDM and its derivatives. Gel Permeation Chromatography (GPC) is used to determine molecular weight and polydispersity []. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, helps elucidate the structure and tacticity of polymers synthesized using TGDDM []. Additionally, Thermally Stimulated Depolarization Currents (TSDC) provide insights into the slow molecular mobility of TGDDM in its amorphous solid state [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.